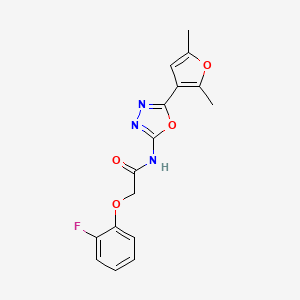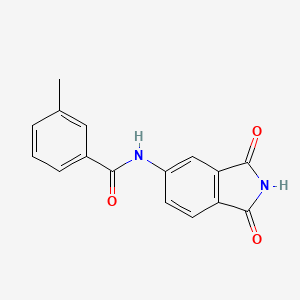
N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide” is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Complexes : A study by Alkam et al. (2015) detailed the synthesis of N-[(2,3-dioxoindolin-1-yl)-N-methylbenzamide] and its metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). The ligand and its complexes were characterized using various spectroscopic methods, suggesting an octahedral structure. These complexes exhibited significant bacterial activities, indicating potential antimicrobial applications (Alkam et al., 2015).
Characterization of Polyimides : Butt et al. (2005) synthesized novel aromatic polyimides using diamines related to N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide. These polyimides, characterized by their solubility in organic solvents and high thermal stability, demonstrate the material science potential of derivatives of the compound (Butt et al., 2005).
Biological Studies
- Biological Activity Assessment : The study by Patel and Dhameliya (2010) explored the antibacterial and antifungal activities of derivatives related to this compound. These derivatives showed promising results as potential antimicrobials, highlighting the compound's relevance in developing new therapeutic agents (Patel & Dhameliya, 2010).
Photocatalytic Applications
- Enhancement of Photocatalytic Degradation : Torimoto et al. (1996) investigated the photocatalytic degradation of propyzamide, showing that adsorbent supports loaded with titanium dioxide can enhance the degradation rate. This study, while not directly involving this compound, demonstrates the broader context of research in photocatalytic applications and the potential for related compounds to contribute to environmental remediation efforts (Torimoto et al., 1996).
Wirkmechanismus
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide is the cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex . It plays a crucial role in various biological processes, including cellular proliferation .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide: acts as a modulator of cereblon (CRBN) activity . It selectively modulates the degradation of GSPT1 protein . This compound recognizes the E3 ubiquitin ligase and target protein, leading to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the target protein .
Biochemical Pathways
The biochemical pathway affected by N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide involves the protein degradation pathway . By modulating the activity of CRBN, this compound can influence the ubiquitin-proteasome system , which is responsible for the degradation of most proteins within the cell .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-5-yl)-3-methylbenzamide ’s action involve the degradation of target proteins . This can lead to various effects, depending on the specific proteins targeted. For instance, the degradation of GSPT1 protein can influence cellular proliferation .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-9-3-2-4-10(7-9)14(19)17-11-5-6-12-13(8-11)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZZSPEHHERES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

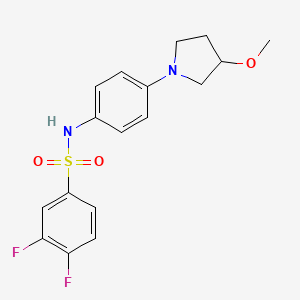
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2581000.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581001.png)
![ethyl 4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)benzoate](/img/structure/B2581003.png)
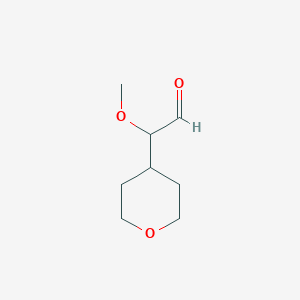
![(Z)-N-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide](/img/structure/B2581010.png)

![N-benzyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2581012.png)
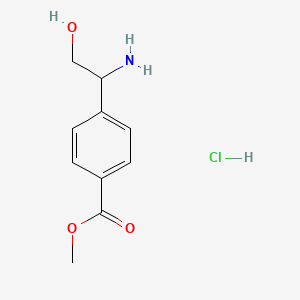
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate;hydrochloride](/img/structure/B2581014.png)
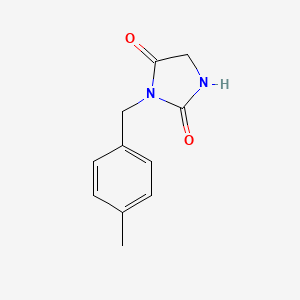
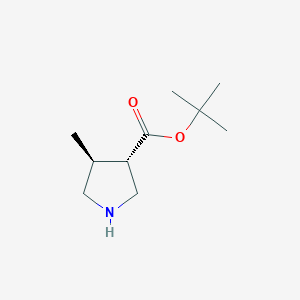
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2581018.png)
